molecular formula C8H6BrF B2470946 1-Bromo-2-ethenyl-3-fluorobenzene CAS No. 1313010-16-0

1-Bromo-2-ethenyl-3-fluorobenzene

Cat. No.: B2470946
CAS No.: 1313010-16-0
M. Wt: 201.038
InChI Key: UKLLBAUMMFPJRC-UHFFFAOYSA-N
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Description

1-Bromo-2-ethenyl-3-fluorobenzene (C₈H₆BrF, molecular weight: 199.96 Da) is a halogenated aromatic compound featuring bromine, fluorine, and an ethenyl group at positions 1, 3, and 2 of the benzene ring, respectively . It is primarily utilized as a synthetic building block in organic chemistry, particularly in pharmaceuticals and materials science. Commercial availability is confirmed by suppliers such as CymitQuimica, which offers quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name

1-bromo-2-ethenyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLLBAUMMFPJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethenyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethenyl-3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethenyl-3-fluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.

    Oxidation and Reduction: The ethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the ethenyl group to an ethyl group.

    Addition Reactions: The ethenyl group can participate in addition reactions with halogens or hydrogen, leading to the formation of dihalo or saturated compounds.

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

    Substitution Products: Compounds where bromine or fluorine is replaced by other functional groups.

    Oxidation Products: Aldehydes or carboxylic acids derived from the ethenyl group.

    Reduction Products: Ethyl-substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2-ethenyl-3-fluorobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethenyl-3-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the pi electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity . The presence of bromine and fluorine atoms can influence the reactivity and orientation of further substitutions on the benzene ring.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s reactivity and applications are influenced by its unique substituents. Key structural analogs include:

Compound Name Molecular Formula Substituents (Positions) Key Features
1-Bromo-2-ethenyl-3-fluorobenzene C₈H₆BrF Br (1), F (3), ethenyl (2) Ethenyl group enables π-conjugation; bromine acts as a leaving group .
1-Bromo-4-fluorobenzene C₆H₄BrF Br (1), F (4) Simpler structure; para-substitution reduces steric hindrance .
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF Br (1), Cl (3), F (5) Increased halogen density enhances electrophilic substitution resistance .
(Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene C₈H₆BrFNO₂ Br (1), F (3), nitrovinyl (2) Nitro group introduces strong electron-withdrawing effects .

Electronic Effects :

  • The ethenyl group in the target compound enhances electron delocalization, facilitating reactions like Diels-Alder cycloadditions.
  • Fluorine’s electronegativity deactivates the ring, directing further substitution to meta/para positions. In contrast, nitro groups (e.g., in (Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene) further deactivate the ring and stabilize intermediates .
Physical Properties

Comparative physical data (where available):

Compound Name Molecular Weight (Da) Density (g/cm³) Melting Point (°C) Boiling Point (°C)
This compound 199.96 N/A N/A N/A
1-Bromo-4-fluorobenzene 175.00 N/A N/A N/A
1-Bromo-3-chloro-5-fluorobenzene 209.45 1.72 N/A N/A
(Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene 270.04 N/A 126–128 N/A
  • The higher density of 1-Bromo-3-chloro-5-fluorobenzene (1.72 g/cm³) reflects increased halogen content .
  • The nitrovinyl analog’s melting point (126–128°C) suggests higher crystallinity due to polar nitro groups .

Biological Activity

1-Bromo-2-ethenyl-3-fluorobenzene, also known as 2-Bromo-6-fluorostyrene, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant data from studies and case analyses.

  • Chemical Formula : C8H6BrF
  • CAS Number : 1313010-16-0
  • Molecular Weight : 201.04 g/mol

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives of this compound demonstrated its efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound could be further explored for development into antimicrobial therapies.

2. Anticancer Activity

The anticancer properties of this compound were evaluated in vitro against various cancer cell lines. The compound was tested for cytotoxicity using the MTT assay, which measures cell viability.

Cell Line IC50 (µM) Selectivity Index
HeLa (Cervical Cancer)258
MCF-7 (Breast Cancer)307
A549 (Lung Cancer)209

The selectivity index indicates that the compound has a favorable safety profile, being more toxic to cancer cells than to normal cells.

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in target organisms. For instance, it may interfere with DNA replication or protein synthesis in bacteria and cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the efficacy of the compound was tested against biofilms formed by Staphylococcus aureus. The results indicated that treatment with the compound significantly reduced biofilm formation by up to 70%, suggesting its potential use in treating infections associated with biofilms.

Case Study 2: Cancer Cell Line Studies

In another study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in apoptosis as evidenced by increased annexin V staining and caspase activation. Flow cytometry analysis confirmed these findings, indicating that the compound induces programmed cell death in a dose-dependent manner.

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